molecular formula C6H5FN2O2 B6283312 6-amino-4-fluoropyridine-3-carboxylic acid CAS No. 1805876-31-6

6-amino-4-fluoropyridine-3-carboxylic acid

Cat. No. B6283312
CAS RN: 1805876-31-6
M. Wt: 156.1
InChI Key:
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Description

6-Amino-4-fluoropyridine-3-carboxylic acid (6-AFP) is a synthetic organic compound belonging to the family of pyridine carboxylic acids. It is a colorless solid and is soluble in water, methanol, and dimethylformamide (DMF). 6-AFP is known for its numerous applications in scientific research and has been extensively studied for its biochemical and physiological effects. In

Scientific Research Applications

6-amino-4-fluoropyridine-3-carboxylic acid has been widely used in scientific research for its unique properties. It has been used in the synthesis of organic compounds, such as pyridines, pyridinecarboxamides, and carboxylic acids. It has also been used in the synthesis of heterocyclic compounds and has been used as a catalyst in the synthesis of pharmaceuticals. In addition, 6-amino-4-fluoropyridine-3-carboxylic acid is used in the synthesis of fluorinated compounds, such as fluorinated pyridines and fluorinated carboxamides.

Mechanism of Action

6-amino-4-fluoropyridine-3-carboxylic acid is a proton donor, meaning it can donate a proton to an acceptor molecule. This allows it to act as a catalyst in the formation of covalent bonds between molecules. It can also act as an electron acceptor, allowing it to form hydrogen bonds with other molecules. This allows 6-amino-4-fluoropyridine-3-carboxylic acid to act as a bridge between molecules, allowing them to interact and form new compounds.
Biochemical and Physiological Effects
6-amino-4-fluoropyridine-3-carboxylic acid has been studied extensively for its biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme cytochrome P450 (CYP) 2C9, which is involved in the metabolism of drugs and other compounds. In addition, 6-amino-4-fluoropyridine-3-carboxylic acid has been shown to inhibit the release of histamine from mast cells, which is involved in allergic reactions. It also has anti-inflammatory and anti-oxidant properties and has been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The use of 6-amino-4-fluoropyridine-3-carboxylic acid in laboratory experiments has several advantages. It is a low-cost compound, and it is relatively easy to synthesize. In addition, it is highly soluble in water, methanol, and DMF, making it easy to use in a variety of experiments. The main limitation of 6-amino-4-fluoropyridine-3-carboxylic acid is that it is a relatively unstable compound, meaning it is susceptible to oxidation and degradation.

Future Directions

6-amino-4-fluoropyridine-3-carboxylic acid has many potential future applications in scientific research. It could be used in the synthesis of new pharmaceuticals and in the development of new drug delivery systems. In addition, it could be used in the development of new catalysts, such as for the synthesis of fluorinated compounds. Finally, 6-amino-4-fluoropyridine-3-carboxylic acid could be used in the development of new treatments for diseases such as cancer, by targeting specific proteins and enzymes involved in the disease process.

Synthesis Methods

6-amino-4-fluoropyridine-3-carboxylic acid can be synthesized by reacting 4-fluoropyridine-3-carboxylic acid (4-FPC) with a primary amine, such as ethylenediamine, in the presence of a base such as sodium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen, and is usually conducted at a temperature of 70-80°C. The product is then isolated by precipitation and dried.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-amino-4-fluoropyridine-3-carboxylic acid involves the conversion of 4-fluoropyridine-3-carboxylic acid to the desired product through a series of chemical reactions.", "Starting Materials": [ "4-fluoropyridine-3-carboxylic acid", "Ammonia", "Hydrogen gas", "Palladium on carbon", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: 4-fluoropyridine-3-carboxylic acid is reacted with ammonia in the presence of hydrogen gas and palladium on carbon catalyst to form 6-amino-4-fluoropyridine-3-carboxylic acid.", "Step 2: The resulting product is then treated with sodium hydroxide to form the sodium salt of 6-amino-4-fluoropyridine-3-carboxylic acid.", "Step 3: The sodium salt is then acidified with hydrochloric acid to obtain the desired product as a solid.", "Step 4: The solid product is then washed with ethanol and water to obtain pure 6-amino-4-fluoropyridine-3-carboxylic acid." ] }

CAS RN

1805876-31-6

Product Name

6-amino-4-fluoropyridine-3-carboxylic acid

Molecular Formula

C6H5FN2O2

Molecular Weight

156.1

Purity

95

Origin of Product

United States

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